Thozalinone-d5
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Overview
Description
Thozalinone-d5 is a deuterated form of Thozalinone, a psychostimulant compound used primarily in scientific research. The deuterium labeling in this compound makes it particularly useful in various analytical and pharmacokinetic studies. Thozalinone itself has been used as an antidepressant and anorectic agent, acting primarily as a dopaminergic stimulant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thozalinone-d5 involves the deuteration of Thozalinone. The general synthetic route for Thozalinone includes the use of sodium hydride as a strong base to abstract the alcohol proton in ethyl mandelate. The oxyanion formed is then added to dimethylcyanamide, resulting in an intermediate that undergoes intramolecular cyclization to form Thozalinone . For this compound, the phenyl ring is fully deuterated, which can be achieved through specific deuteration techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Thozalinone-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Thozalinone-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and compound structures.
Biology: Employed in studies related to dopaminergic systems, particularly in understanding the effects of dopaminergic stimulants.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Thozalinone in biological systems.
Mechanism of Action
Thozalinone-d5 exerts its effects primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine. This action is similar to that of other dopaminergic stimulants but with a unique profile that includes minimal abuse potential. The compound targets dopaminergic and noradrenergic systems in the brain, leading to increased locomotor activity and heightened sensitivity to stimuli .
Comparison with Similar Compounds
Similar Compounds
Pemoline: Another dopaminergic stimulant with similar effects but higher abuse potential.
Aminorex: Shares structural similarities with Thozalinone but has different pharmacological properties.
Fenozolone: A psychostimulant with a similar mechanism of action but distinct chemical structure.
Uniqueness of Thozalinone-d5
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. Its minimal abuse potential and specific action on dopaminergic systems make it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
JJSHYECKYLDYAR-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H] |
Canonical SMILES |
CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.